2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate is a complex organic compound that features a combination of methoxyphenyl, oxoethyl, and tert-butylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to an aromatic ring. This is followed by the formation of an oxoethyl group through oxidation reactions. The final step involves the coupling of the tert-butylphenoxy group with the carbamoyl propanoate moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the production of materials with specific properties, such as thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid
- 2-Methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C29H31NO6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-[4-(4-tert-butylphenoxy)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C29H31NO6/c1-29(2,3)21-7-13-24(14-8-21)36-25-15-9-22(10-16-25)30-27(32)17-18-28(33)35-19-26(31)20-5-11-23(34-4)12-6-20/h5-16H,17-19H2,1-4H3,(H,30,32) |
InChI Key |
BSEVKICWEKFSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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